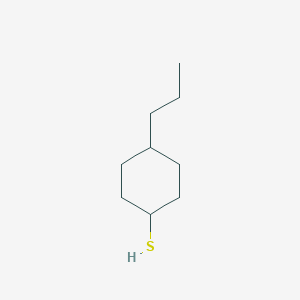

4-PROPYLCYCLOHEXANE-1-THIOL

Description

Contextualization within Organosulfur Chemistry Research

Organosulfur chemistry is a significant field of study, with compounds containing sulfur finding applications ranging from biological systems to industrial processes. Thiols, also known as mercaptans, are sulfur analogs of alcohols and are characterized by the sulfhydryl (-SH) functional group. ebsco.combritannica.com This group is highly reactive, participating in oxidation, reduction, and nucleophilic substitution reactions. evitachem.com

The study of 4-propylcyclohexane-1-thiol is situated within the exploration of how the interplay between the cyclic alkane structure and the thiol functional group dictates the compound's properties and reactivity. Research in this area often focuses on the synthesis of such molecules and their potential as intermediates in the creation of more complex chemical structures. evitachem.com The reactivity of the thiol group allows for its participation in reactions like thiol-ene additions, which are valuable in polymer chemistry and bioconjugation. evitachem.com

Significance of Cyclohexane (B81311) Derivatives in Chemical Synthesis and Materials Science

Cyclohexane and its derivatives are fundamental building blocks in organic chemistry. fastercapital.com The cyclohexane ring provides a versatile scaffold that can be functionalized in various ways to create a wide array of molecules with specific three-dimensional structures and properties. fastercapital.comontosight.ai These derivatives are integral to the synthesis of numerous commercial products, including pharmaceuticals, polymers like nylon, and agrochemicals. fastercapital.comontosight.aicabidigitallibrary.org

In materials science, cyclohexane derivatives are used as monomers for polymerization, as solvents, and in the formulation of coatings and resins. fastercapital.com The specific properties of a cyclohexane derivative, such as its melting point, boiling point, and solubility, are influenced by the nature and configuration of its substituents. ontosight.ai The introduction of a propyl group and a thiol group, as in this compound, creates a molecule with potential applications in areas requiring specific solubility and reactivity, such as in the development of specialty polymers or as a crosslinking agent. evitachem.com

Scope and Research Objectives for this compound Investigations

Investigations into this compound are driven by several key research objectives. A primary goal is to develop efficient and selective synthetic routes to this and related compounds. Common methods include the nucleophilic substitution of a leaving group on a cyclohexane derivative with a thiol-containing nucleophile or the reduction of corresponding sulfoxides or sulfones. evitachem.com

Another significant area of research is the exploration of its chemical reactivity. Understanding how the thiol group on the cyclohexane ring participates in reactions is crucial for its application. For instance, its role in thiol-ene reactions, where the thiol adds across a double bond, is of interest for creating new polymers and materials. evitachem.com Oxidation of the thiol group to form disulfides is another important reaction with potential applications in materials science. evitachem.com

The physical properties of this compound are also a subject of study. These properties, which are influenced by the combination of the nonpolar cyclohexane and propyl groups and the polar thiol group, determine its utility as a solvent or additive in various chemical processes.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H18S |

| Molecular Weight | 158.31 g/mol |

| Appearance | Colorless liquid |

| Odor | Characteristic sulfur-like |

| Solubility | Soluble in organic solvents, less soluble in water |

| Boiling Point | Estimated around 180 °C |

| Density | Approximately 0.88 g/cm³ |

Data sourced from general thiol properties and estimations for this specific compound. evitachem.com

Synthesis and Reactions of this compound

Synthesis Methods:

Nucleophilic Substitution: A common route involves the reaction of a 4-propylcyclohexyl halide with a sulfur nucleophile like sodium hydrosulfide (B80085).

Reduction of Sulfonyl Chlorides: 4-propylcyclohexanesulfonyl chloride can be reduced to the corresponding thiol.

Key Reactions:

Oxidation: The thiol group can be oxidized to form a disulfide (4,4'-dipropyldicyclohexyldisulfide).

Thiol-Ene Reaction: It can react with alkenes in the presence of a radical initiator to form thioethers. evitachem.com

Alkylation: Reaction with alkyl halides in the presence of a base yields the corresponding sulfide (B99878).

Structure

3D Structure

Properties

Molecular Formula |

C9H18S |

|---|---|

Molecular Weight |

158.31 g/mol |

IUPAC Name |

4-propylcyclohexane-1-thiol |

InChI |

InChI=1S/C9H18S/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 |

InChI Key |

HYXJAQHNARCGJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Propylcyclohexane 1 Thiol and Its Analogues

Direct Synthesis Approaches to Cyclohexane (B81311) Thiols

Direct methods for the synthesis of cyclohexane thiols primarily involve the formation of the carbon-sulfur bond on a cyclohexane scaffold. These approaches include nucleophilic substitution reactions and thionation strategies.

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a straightforward route to thiols from appropriate precursors. libretexts.orglibretexts.org The SN2 (bimolecular nucleophilic substitution) mechanism is particularly relevant in this context, typically involving the displacement of a leaving group on the cyclohexane ring by a sulfur-containing nucleophile.

A common precursor for this reaction is a 4-propylcyclohexyl halide (e.g., bromide or chloride). The halide serves as a good leaving group, which is displaced by a hydrosulfide (B80085) anion (-SH) in an SN2 reaction. pressbooks.pubjove.com However, a potential side reaction in this approach is the further reaction of the newly formed thiol with another molecule of the alkyl halide to produce a sulfide (B99878) (R-S-R) as a byproduct. libretexts.orgpressbooks.pub To mitigate this, an excess of the hydrosulfide nucleophile is often used. pressbooks.pub

An alternative and often more efficient method utilizes thiourea (B124793), (NH₂)₂C=S, as the sulfur nucleophile. libretexts.orgpressbooks.pubucalgary.ca The reaction proceeds through the formation of an intermediate alkyl isothiourea salt, which is then hydrolyzed using an aqueous base to yield the desired thiol. libretexts.orgpressbooks.pubjove.comucalgary.ca This two-step process generally provides better yields and avoids the issue of sulfide byproduct formation that can occur with the direct use of hydrosulfide. pressbooks.pubjove.com

Table 1: Comparison of Nucleophilic Substitution Methods for Thiol Synthesis

| Method | Nucleophile | Intermediate | Key Advantages | Potential Drawbacks |

| Direct Hydrosulfide | Hydrosulfide anion (-SH) | None | One-step reaction | Formation of sulfide byproducts |

| Thiourea Method | Thiourea ((NH₂)₂C=S) | Alkyl isothiourea salt | Higher yields, avoids sulfide byproducts | Two-step process |

Thionation reactions provide another direct route to sulfur-containing compounds by converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). mdpi.comnih.govresearchgate.net For the synthesis of a thiol like 4-propylcyclohexane-1-thiol, this would typically involve the thionation of a precursor ketone, 4-propylcyclohexanone (B1345700), followed by reduction.

Lawesson's reagent is a widely used and effective thionating agent for converting ketones, esters, and amides into their corresponding thio-analogs. mdpi.comnih.govorganic-chemistry.org The reaction with a ketone, such as 4-propylcyclohexanone, would yield the corresponding thioketone. This reaction is often carried out in a suitable solvent like toluene. nih.gov The mechanism of thionation with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide which interacts with the carbonyl group to form a thiaoxaphosphetane intermediate. mdpi.comorganic-chemistry.org This intermediate then collapses to form the thioketone and a stable phosphorus-oxygen double bond. organic-chemistry.org

Following the thionation step, the resulting thioketone would need to be reduced to the corresponding thiol. This can be achieved using various reducing agents. While not a direct conversion to the thiol in one step, this two-step sequence represents a viable synthetic strategy.

Indirect Synthesis Pathways involving Cyclohexane Ring Modification

Indirect methods for synthesizing this compound involve the construction or modification of the cyclohexane ring with the sulfur functionality already incorporated or introduced at a later stage.

Functional group interconversion is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. nih.govresearchgate.netub.eduvanderbilt.edufiveable.me In the context of synthesizing this compound, a readily available precursor such as 4-propylcyclohexanol (B1272916) can be utilized. mdpi.com

4-Propylcyclohexanol itself can be synthesized through methods like the hydrogenation of p-propylphenol. prepchem.com Once obtained, the hydroxyl group of 4-propylcyclohexanol can be converted into a good leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting tosylate or mesylate is then susceptible to nucleophilic attack by a sulfur nucleophile, such as the hydrosulfide anion or through the thiourea method as described in section 2.1.1, to yield this compound.

Another indirect approach involves the hydrogenation of a sulfur-containing unsaturated precursor. For instance, a substituted cyclohexene (B86901) or an aromatic ring bearing a thiol or a protected thiol group could be subjected to catalytic hydrogenation.

The catalytic hydrogenation of a cyclohexene derivative containing a thiol group would saturate the carbon-carbon double bond, yielding the desired cyclohexanethiol. acs.orgresearchgate.net Various catalysts can be employed for this purpose, with the choice depending on the specific substrate and desired stereoselectivity. It is important to consider that sulfur compounds can sometimes act as catalyst poisons, potentially deactivating the catalyst. nih.gov Therefore, the selection of a sulfur-tolerant catalyst may be necessary. researchgate.netrsc.org

Alternatively, one could start with an aromatic precursor, such as a thiophenol derivative. The aromatic ring can be reduced to a cyclohexane ring through catalytic hydrogenation under more forcing conditions (higher pressure and temperature) than those required for alkene hydrogenation. This would simultaneously reduce the aromatic ring and potentially affect the thiol group, so careful selection of reaction conditions and catalysts is crucial.

Chemo- and Regioselectivity in this compound Synthesis

The concepts of chemo- and regioselectivity are critical in the synthesis of molecules with multiple functional groups or reactive sites. mdpi.comslideshare.net In the synthesis of this compound, these principles come into play when dealing with precursors that have more than one potential reaction site.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For example, if a precursor molecule contained both a ketone and an ester group, a thionating agent like Lawesson's reagent might selectively react with the ketone under certain conditions, as ketones are generally more reactive towards thionation than esters. organic-chemistry.org Similarly, when reducing a molecule with multiple reducible groups, the choice of reducing agent can determine which group is reduced.

Regioselectivity is concerned with the position at which a reaction occurs when there are multiple possible sites. In the context of this compound synthesis, if one were to start with a precursor that has multiple potential leaving groups on the cyclohexane ring, the incoming sulfur nucleophile would preferentially attack one position over the others. This is often governed by steric and electronic factors. For instance, in an SN2 reaction, the nucleophile will attack the less sterically hindered carbon atom.

When synthesizing this compound, achieving high chemo- and regioselectivity is essential for obtaining the desired product in high yield and purity, minimizing the need for extensive purification steps. The choice of reagents, catalysts, and reaction conditions all play a crucial role in controlling the selectivity of the synthetic transformations.

Stereocontrolled Synthesis of this compound Isomers

The stereochemistry of this compound is defined by the relative orientations of the propyl group at the C-4 position and the thiol group at the C-1 position. This gives rise to cis and trans diastereomers. Furthermore, the presence of stereocenters at C-1 and C-4 means that enantiomeric forms of each diastereomer exist.

Diastereoselective control in the synthesis of this compound isomers is primarily achieved through the stereoselective reduction of the ketone precursor, 4-propylcyclohexanone, to the corresponding 4-propylcyclohexanol isomers. The resulting alcohol is then converted to the thiol with a defined stereochemical outcome.

A highly effective method for the synthesis of cis-4-propylcyclohexanol involves the use of a mutant alcohol dehydrogenase. In one study, a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) coupled with a glucose dehydrogenase for cofactor regeneration was used to reduce 4-propylcyclohexanone. This enzymatic reduction exhibited excellent diastereoselectivity, affording cis-4-propylcyclohexanol with a cis/trans ratio of 99.5:0.5.

| Enzymatic Reduction of 4-Propylcyclohexanone | |

| Enzyme | Mutant Alcohol Dehydrogenase (LK-TADH) |

| Substrate | 4-Propylcyclohexanone |

| Product | cis-4-Propylcyclohexanol |

| Diastereomeric Ratio (cis:trans) | 99.5:0.5 |

| Conversion | >99% |

The subsequent conversion of the cis-4-propylcyclohexanol to the desired thiol can be achieved through methods that proceed with either inversion or retention of stereochemistry. The Mitsunobu reaction is a well-established method for converting secondary alcohols to a variety of functional groups, including thiols, with a clean inversion of stereochemistry. organic-chemistry.orgnih.gov Treatment of cis-4-propylcyclohexanol with a thiolating agent, such as thioacetic acid, under Mitsunobu conditions (typically involving a phosphine (B1218219) and an azodicarboxylate) would yield the trans-4-propylcyclohexane-1-thioacetate, which can then be hydrolyzed to afford trans-4-propylcyclohexane-1-thiol.

While diastereoselective routes to this compound are conceptually clear, direct asymmetric synthetic routes to enantiomerically enriched isomers are less specifically documented in the literature for this particular compound. However, general principles of asymmetric catalysis can be applied to devise potential strategies. The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. rsc.orgatlanchimpharma.com

One potential avenue for the asymmetric synthesis of this compound would involve the asymmetric reduction of 4-propylcyclohexanone using a chiral catalyst. A variety of chiral metal complexes and organocatalysts are known to effect the enantioselective reduction of ketones. For instance, chiral oxazaborolidine catalysts, as pioneered by Corey, or transition metal complexes with chiral ligands, such as those based on ruthenium, rhodium, or iridium, could potentially be employed to produce an enantiomerically enriched 4-propylcyclohexanol. This chiral alcohol could then be converted to the corresponding chiral thiol via the stereospecific methods described in the previous section.

A more direct, though less explored, approach would be the enantioselective addition of a sulfur nucleophile to a suitable precursor. While not specifically demonstrated for this compound, the use of chiral phosphoric acids as catalysts has emerged as a powerful tool for the asymmetric synthesis of chiral sulfur-containing compounds. nih.govorganic-chemistry.orgnih.gov For example, chiral phosphoric acids have been successfully used to catalyze the enantioselective addition of thiols to imines and other electrophiles. A hypothetical route could involve the asymmetric conjugate addition of a thiol to an α,β-unsaturated precursor derived from 4-propylcyclohexanone.

Reactivity and Reaction Mechanisms of 4 Propylcyclohexane 1 Thiol

Fundamental Reaction Pathways of the Thiol Functional Group

The thiol group's reactivity stems from the nucleophilicity of the sulfur atom, the acidity of the S-H bond, and its susceptibility to oxidation. These characteristics allow it to engage in nucleophilic substitutions, additions to unsaturated systems, and redox processes.

Nucleophilic Reactivity of the Thiolate Anion (RS-)

Thiols are more acidic than their alcohol counterparts, readily forming thiolate anions (RS⁻) in the presence of a base. nih.govchemistrysteps.com The resulting thiolate is a potent nucleophile, significantly more so than an alkoxide ion, due to the higher polarizability and lower solvation of the larger sulfur atom. stackexchange.comlibretexts.orglibretexts.org This enhanced nucleophilicity makes the thiolate anion of 4-propylcyclohexane-1-thiol an effective participant in SN2 reactions. chemistrysteps.comyoutube.com

The protonation state is a critical determinant of nucleophilicity; the negatively charged thiolate anion is a much stronger nucleophile than the neutral thiol. libretexts.org The reactivity of the thiolate is also influenced by the solvent, with polar protic solvents potentially diminishing nucleophilicity through hydrogen bonding. stackexchange.com In biological systems and chemical reactions, the thiolate's soft nucleophilic character makes it a preferential target for soft electrophiles. nih.gov The nucleophilicity of thiolates can be attenuated by factors such as coordination to metal ions, like zinc, which can decrease their reactivity. acs.org

Table 1: Factors Influencing Thiolate Nucleophilicity

| Factor | Effect on Nucleophilicity | Rationale |

|---|---|---|

| Deprotonation | Increases | The resulting anion has a higher electron density and is more reactive. libretexts.org |

| Polarizability | Increases | The larger electron cloud of sulfur is more easily distorted to form a bond with an electrophile. stackexchange.com |

| Solvation | Decreases (in protic solvents) | Hydrogen bonding with the solvent can stabilize the thiolate and reduce its reactivity. stackexchange.com |

| Basicity | Generally, less basic thiolates are better nucleophiles. | A stronger tendency to act as a base (proton acceptor) can compete with its role as a nucleophile. reddit.com |

Oxidative Transformations to Disulfides and Higher Oxidation States

The thiol group is readily oxidized. Mild oxidizing agents such as iodine or bromine in the presence of a base can convert this compound into its corresponding disulfide, bis(4-propylcyclohexyl) disulfide. wikipedia.orgjove.com This reaction proceeds through the formation of a thiolate ion, which then acts as a nucleophile. jove.com This oxidative coupling is a fundamental process in various chemical and biological systems. tandfonline.combiolmolchem.comnih.gov The disulfide bond (S-S) is a key structural feature in many proteins. libretexts.org

Stronger oxidizing agents, including hydrogen peroxide, potassium permanganate, or nitric acid, can further oxidize the thiol group to higher oxidation states. chemistrysteps.comwikipedia.orgyoutube.com These reactions can yield sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). chemistrysteps.comnih.govyoutube.comresearchgate.net The formation of these higher oxidation state sulfur compounds represents an irreversible oxidation process in many cases. researchgate.net The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions. reddit.comresearchgate.netorganic-chemistry.org

Table 2: Oxidation Products of Thiols

| Product | Oxidizing Agent Examples | Oxidation State of Sulfur |

|---|---|---|

| Disulfide (RSSR) | Iodine (I₂), Bromine (Br₂), Oxygen (O₂) wikipedia.orgtandfonline.com | -1 |

| Sulfenic Acid (RSOH) | Hydrogen Peroxide (H₂O₂) nih.gov | 0 |

| Sulfinic Acid (RSO₂H) | Hydrogen Peroxide (H₂O₂) chemistrysteps.com | +2 |

Thiol-Mediated Addition Reactions

The thiol group of this compound can add across carbon-carbon and carbon-heteroatom multiple bonds, providing efficient pathways for the formation of new carbon-sulfur bonds. These reactions are often characterized by high efficiency and selectivity, falling under the umbrella of "click chemistry". wikipedia.org

The thiol-ene reaction involves the addition of a thiol across a double bond (an "ene"). This reaction can proceed through two primary mechanisms: a radical-mediated pathway and a base-catalyzed Michael addition. wikipedia.orgtaylorandfrancis.com

Radical-Mediated Thiol-Ene Reactions: This pathway is typically initiated by light (photochemical induction) or a radical initiator. wikipedia.orgalfa-chemistry.com A thiyl radical (RS•) is generated, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. wikipedia.orgalfa-chemistry.com This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. wikipedia.org Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating these reactions, using catalysts such as ruthenium or iridium complexes, or even organic dyes. organic-chemistry.orgmdpi.comnih.govsemanticscholar.orgrsc.orgresearchgate.net This approach offers excellent functional group tolerance and high yields. organic-chemistry.org

Photoredox Catalysis in Thiol-Ene Reactions: In a typical photoredox cycle, a photocatalyst absorbs visible light and is excited. It can then be reductively quenched by a thiol to generate a thiyl radical, which initiates the addition to the alkene. organic-chemistry.org This method avoids the need for UV light or harsh initiators. mdpi.comnih.gov

The Thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. taylorandfrancis.comnih.gov This reaction is typically catalyzed by a base or a nucleophile. nih.govsci-hub.semdpi.com The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then adds to the β-carbon of the activated alkene. nih.govresearchgate.net This reaction is highly efficient and proceeds under mild conditions with minimal side products. nih.gov

Table 3: Comparison of Thiol-Ene and Thiol-Michael Reactions

| Feature | Radical Thiol-Ene | Thiol-Michael Addition |

|---|---|---|

| Alkene Substrate | Unactivated or activated alkenes | Electron-deficient alkenes (e.g., α,β-unsaturated carbonyls) |

| Initiation/Catalysis | Radical initiator, UV light, or photoredox catalyst wikipedia.orgalfa-chemistry.com | Base or nucleophile nih.govsci-hub.se |

| Regioselectivity | Anti-Markovnikov wikipedia.org | 1,4-conjugate addition |

| Mechanism | Radical chain reaction alfa-chemistry.com | Nucleophilic conjugate addition nih.gov |

Thiols, particularly in their thiolate form, are excellent nucleophiles for the ring-opening of epoxides. nih.gov This reaction is typically base-catalyzed, where the base facilitates the deprotonation of the thiol to generate the reactive thiolate. nih.gov The thiolate then attacks one of the electrophilic carbons of the epoxide ring in an SN2-type reaction, leading to the formation of a β-hydroxy thioether. rsc.org The reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring under basic or neutral conditions. arkat-usa.orglibretexts.org However, under acidic conditions, the attack may occur at the more substituted carbon due to the development of a partial positive charge. libretexts.orgresearchgate.net

Reaction Mechanisms Influenced by Cyclohexane (B81311) Ring Conformation

The reactivity of the thiol group in this compound is intricately linked to the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, and the orientation of the thiol group, whether axial or equatorial, significantly impacts its chemical behavior. The presence of the 4-propyl group, while not directly adjacent to the thiol, exerts a considerable influence on the ring's conformational equilibrium and, consequently, on the reaction mechanisms.

Steric and Electronic Effects of the Propyl Substituent

The n-propyl group at the C-4 position of the cyclohexane ring primarily influences the thiol's reactivity through steric and, to a lesser extent, electronic effects.

Steric Effects:

The most significant influence of the 4-propyl group is steric. In a monosubstituted cyclohexane, a substituent will preferentially occupy the more spacious equatorial position to minimize destabilizing 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. While the precise A-value for a propyl group is not commonly tabulated, it is expected to be similar to or slightly larger than that of an ethyl group (A-value ≈ 1.75 kcal/mol). masterorganicchemistry.com This substantial energy difference dictates that the propyl group will almost exclusively reside in the equatorial position.

This "locking" of the propyl group in the equatorial position means that in the conformational equilibrium of this compound, the thiol group will exist as a mixture of axial and equatorial conformers. The relative populations of these conformers are determined by the A-value of the thiol group (-SH), which is approximately 1.2 kcal/mol. ubc.ca The conformer with the equatorial thiol group is therefore favored, but a significant population of the axial thiol conformer will exist at equilibrium.

Electronic Effects:

Alkyl groups, such as the propyl substituent, are generally considered to be weakly electron-donating through an inductive effect (σ-donation). nih.gov This effect involves the polarization of the sigma bonds, leading to a slight increase in electron density in the cyclohexane ring. This minor electron-donating effect can subtly influence the acidity of the thiol group. By increasing the electron density on the sulfur atom, the propyl group can slightly destabilize the thiolate anion (RS⁻) formed upon deprotonation, making the thiol marginally less acidic compared to an unsubstituted cyclohexanethiol. However, this electronic influence is generally considered to be of minor importance compared to the steric effects and the immediate electronic environment of the S-H bond.

Conformational Impact on Reaction Kinetics and Thermodynamics

The conformational equilibrium between the axial and equatorial thiol conformers of this compound has a profound impact on both the kinetics and thermodynamics of its reactions.

Reaction Kinetics:

The rate of a reaction is dependent on the accessibility of the reactive center and the stability of the transition state.

Axial Thiol: The axial thiol group is generally more sterically hindered due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.org This can slow down reactions with bulky reagents as they experience greater steric repulsion when approaching the axial thiol. However, for certain reactions, the transition state for the axial conformer might be stabilized through more favorable orbital overlap, potentially leading to a faster reaction rate. youtube.com

Equatorial Thiol: The equatorial thiol group is more sterically accessible, which can lead to faster reaction rates with a wide range of reagents. libretexts.org The transition state for reactions involving the equatorial conformer is often lower in energy due to reduced steric hindrance.

Reaction Thermodynamics:

The thermodynamic stability of the products is also influenced by the conformation of the cyclohexane ring. In reactions where the thiol group is converted into a larger substituent, the preference for the equatorial position becomes even more pronounced. For instance, in the formation of a thioether, the resulting alkylthio group will have a strong preference for the equatorial position to minimize steric strain.

If a reaction proceeds through an equilibrium, the final product distribution will reflect the relative thermodynamic stabilities of the possible products. In the case of this compound derivatives, the product with both the propyl group and the new sulfur-containing substituent in the equatorial positions will be the most thermodynamically stable and, therefore, the major product at equilibrium.

The interplay between steric and electronic effects, as dictated by the conformation of the cyclohexane ring, is a critical factor in understanding and predicting the reactivity of this compound.

Catalytic Activity and Role as a Promoting Agent

While specific catalytic applications of this compound are not extensively documented in the literature, its structural features suggest potential roles as a ligand in metal-catalyzed processes and as a component in organocatalysis. The principles of thiol-based catalysis can be extrapolated to understand its potential utility.

This compound as a Ligand in Metal-Catalyzed Processes

Thiols and their corresponding thiolates are well-known to coordinate with a variety of transition metals, forming stable metal-sulfur bonds. nih.gov This ability allows them to function as ligands in homogeneous catalysis, influencing the reactivity and selectivity of the metal center.

The coordination of this compound to a metal center can modulate the metal's electronic and steric properties. The sulfur atom is a soft donor, and its interaction with a metal can influence the electron density at the metal center, thereby affecting its catalytic activity. The bulky 4-propylcyclohexyl group can create a specific steric environment around the metal center, which can be exploited to control the stereoselectivity of a reaction. mdpi.com

For example, in transition-metal-catalyzed reactions such as cross-coupling, hydrogenation, or hydroformylation, the introduction of this compound as a ligand could potentially lead to unique selectivity profiles due to the specific steric demands of the cyclohexyl framework. The conformational rigidity of the cyclohexane ring, with the propyl group preferentially in the equatorial position, would present a well-defined steric environment.

Table 1: Potential Metal-Catalyzed Processes Utilizing Thiol Ligands

| Catalytic Process | Role of Thiol Ligand | Potential Impact of this compound |

|---|---|---|

| Cross-Coupling Reactions | Stabilize the metal catalyst, influence reductive elimination. | The steric bulk could favor the formation of specific isomers. |

| Hydrogenation | Modulate the electronic properties of the metal, facilitate H₂ activation. | Could enhance or inhibit catalytic activity depending on the metal and substrate. |

| Hydrothiolation | Can act as both a ligand and a reactant. nih.gov | The specific structure may influence the regioselectivity of the addition. |

Organocatalytic Applications of this compound

In the realm of organocatalysis, thiols can participate in a variety of reactions, often acting as nucleophilic catalysts or as precursors to catalytically active species. mdpi.com The thiol group can add to electrophilic double or triple bonds in a conjugate addition fashion, a reaction that can be catalyzed by bases or nucleophiles. wikipedia.org

This compound could be employed in organocatalytic Michael additions to α,β-unsaturated carbonyl compounds. The nucleophilic addition of the thiol to the activated alkene would generate a thioether. The stereochemical outcome of such a reaction could potentially be influenced by the chiral nature of the thiol if a single enantiomer of this compound were used.

Furthermore, thiols can be used in conjunction with other organocatalysts to promote specific transformations. For instance, in certain cascade reactions, the thiol can act as a soft nucleophile to initiate a sequence of bond-forming events. The specific steric and electronic properties of this compound would influence the efficiency and selectivity of these processes.

Mechanistic Insights into Thiol-Promoted Catalysis

The mechanisms by which thiols promote catalytic reactions are diverse. In metal-catalyzed processes, the thiol can be involved in the catalytic cycle through oxidative addition, reductive elimination, and transmetalation steps. The strength of the metal-sulfur bond and the ease with which it can be formed and broken are key parameters in these mechanisms. nih.gov

In organocatalysis, the thiol often acts as a potent nucleophile, especially in its deprotonated thiolate form. The mechanism of a thiol-Michael addition, for instance, typically involves the base-catalyzed generation of a thiolate anion, which then attacks the electrophilic β-carbon of an α,β-unsaturated system. The resulting enolate is then protonated to afford the final product.

The presence of the 4-propylcyclohexyl group can influence these mechanisms in several ways:

Solubility: The lipophilic nature of the propyl and cyclohexyl groups can enhance the solubility of the thiol in nonpolar organic solvents, which can be advantageous for certain catalytic systems.

Steric Control: As mentioned, the steric bulk can influence the stereochemical course of a reaction by directing the approach of substrates to the catalytic center.

Electronic Tuning: The weak electron-donating nature of the propyl group can subtly modulate the nucleophilicity of the thiol, potentially affecting reaction rates.

While direct experimental data for this compound in catalysis is limited, its structural characteristics provide a basis for predicting its behavior and for designing new catalytic systems that exploit its unique properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Stereochemistry and Conformational Analysis of 4 Propylcyclohexane 1 Thiol

Cyclohexane (B81311) Ring Conformations and Equilibria

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To achieve the ideal tetrahedral bond angles of approximately 109.5° for its sp³-hybridized carbon atoms and minimize torsional strain, the ring puckers into several non-planar conformations. masterorganicchemistry.commasterorganicchemistry.com

The most significant conformations of cyclohexane are the chair, boat, and half-chair forms.

Chair Conformation: This is the most stable conformation of cyclohexane, with estimations suggesting that over 99.9% of molecules exist in this form at room temperature. wikipedia.org It is characterized by the absence of angle strain, as all carbon-carbon bond angles are close to the ideal 109.5°, and it is free of torsional strain because all adjacent C-H bonds are in a staggered arrangement. wikipedia.org In the chair form, the hydrogen atoms (or substituents) occupy two distinct types of positions: six axial positions, which are parallel to the principal axis of the ring, and six equatorial positions, which are located around the "equator" of the ring. wikipedia.org

Boat Conformation: The boat form is considerably less stable than the chair conformation, with an energy approximately 30 kJ/mol higher. wikipedia.org This instability arises from two main sources: torsional strain from eclipsed C-H bonds along the "bottom" of the boat and steric strain between the two "flagpole" hydrogens at the 1 and 4 positions, which are forced into close proximity. wikipedia.org

Half-Chair Conformation: The half-chair is not a stable conformer but rather a high-energy transition state between the chair and twist-boat conformations. wikipedia.org It is the least stable of these forms, with a strain energy about 45 kJ/mol higher than the chair form, due to significant angle and torsional strain. wikipedia.org

A more flexible intermediate, the twist-boat conformation, is lower in energy than the boat form but still significantly less stable than the chair.

At room temperature, cyclohexane conformations are in rapid equilibrium through a process known as a "ring flip" or "chair-chair interconversion". masterorganicchemistry.com During this process, a substituent in an axial position moves to an equatorial position, and vice versa. libretexts.org The molecule does not convert directly from one chair form to another. Instead, it must pass through the higher-energy intermediate conformations.

The pathway for interconversion is generally accepted as: Chair → Half-Chair → Twist-Boat → Half-Chair' → Chair'

The highest energy barrier in this process is the transition to the half-chair conformation, which is approximately 45 kJ/mol (about 10-11 kcal/mol). wikipedia.orgmasterorganicchemistry.com This energy barrier is low enough to be easily overcome by the thermal energy available at room temperature, allowing for millions of interconversions per second. masterorganicchemistry.com

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Stability |

| Chair | 0 | 0 | Most Stable |

| Twist-Boat | 5.5 | 23 | Intermediate |

| Boat | 7.0 | 30 | Unstable |

| Half-Chair | 10.8 | 45 | Least Stable (Transition State) |

Note: Energy values are approximate and can vary slightly depending on the source.

Substituent Effects on Conformation and Stability

When substituents are present on the cyclohexane ring, as in 4-propylcyclohexane-1-thiol, the two possible chair conformations are no longer of equal energy. The stability of each conformer is determined by the steric interactions of the substituents with the rest of the ring.

Generally, substituents on a cyclohexane ring prefer to occupy the more spacious equatorial position to avoid steric hindrance. libretexts.org The preference for the equatorial position over the axial position is a measure of the substituent's steric bulk. wikipedia.org

For this compound, we must consider the two stereoisomers: cis and trans.

trans-4-Propylcyclohexane-1-thiol: In the trans isomer, the substituents are on opposite sides of the ring. This arrangement allows for two possible chair conformations: one where both the propyl and thiol groups are in equatorial positions (diequatorial) and another, after a ring flip, where both are in axial positions (diaxial). The diequatorial conformer is significantly more stable. libretexts.org

cis-4-Propylcyclohexane-1-thiol: In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, this requires one group to be axial and the other to be equatorial (axial-equatorial). A ring flip interconverts these positions, leading to a new axial-equatorial conformation. The relative stability of these two conformers depends on which substituent, propyl or thiol, experiences more steric strain in the axial position. libretexts.org

The primary reason for the energetic preference for the equatorial position is the presence of destabilizing steric interactions known as 1,3-diaxial interactions . libretexts.org An axial substituent is positioned close to the two other axial hydrogens (or substituents) on the same side of the ring, located at the third carbon atoms away (C-3 and C-5 relative to C-1). This proximity leads to steric repulsion, which increases the energy of the conformation. libretexts.org

In contrast, an equatorial substituent points away from the ring, avoiding these unfavorable interactions. libretexts.org For the trans isomer of this compound, the diaxial conformer would suffer from severe 1,3-diaxial interactions from both the propyl and thiol groups, making it highly unstable. The diequatorial conformer avoids these interactions and is therefore strongly favored.

For the cis isomer, one conformer will have an axial propyl group and an equatorial thiol group, while the other will have an axial thiol group and an equatorial propyl group. The conformer with the larger group in the equatorial position will be the more stable one. libretexts.org

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. masterorganicchemistry.com

The A-values for the relevant substituents are:

Propyl group: The A-value for a propyl group is very similar to that of an ethyl group, which is approximately 1.8 kcal/mol (7.5 kJ/mol).

Thiol (-SH) group: The A-value for a thiol group is approximately 1.2 kcal/mol (5.0 kJ/mol).

These values are additive and can be used to estimate the energy difference between conformers of disubstituted cyclohexanes.

Conformational Energy Analysis:

trans-4-Propylcyclohexane-1-thiol:

Diequatorial conformer: Total steric strain from 1,3-diaxial interactions is essentially 0 kcal/mol. This is the ground state.

Diaxial conformer: The total steric strain is the sum of the A-values of the two axial groups.

ΔG° = A(propyl) + A(thiol) = 1.8 + 1.2 = 3.0 kcal/mol

The diequatorial conformer is favored by approximately 3.0 kcal/mol, meaning the equilibrium lies almost entirely toward this form.

cis-4-Propylcyclohexane-1-thiol:

Conformer 1 (axial Propyl, equatorial Thiol): The steric strain is equal to the A-value of the axial propyl group, which is 1.8 kcal/mol .

Conformer 2 (equatorial Propyl, axial Thiol): The steric strain is equal to the A-value of the axial thiol group, which is 1.2 kcal/mol .

The propyl group has a larger A-value than the thiol group, indicating it is sterically bulkier. Therefore, the conformation with the propyl group in the equatorial position (and the thiol axial) is the more stable of the two.

The energy difference between the two conformers is: ΔG° = A(propyl) - A(thiol) = 1.8 - 1.2 = 0.6 kcal/mol .

This energy difference favors the conformer with the equatorial propyl group. Using the equation ΔG° = -RTln(K), we can calculate that at room temperature (298 K), the equilibrium mixture would consist of approximately 73% of the more stable conformer (equatorial propyl) and 27% of the less stable conformer (axial propyl).

| Isomer | Conformation | Relative Energy (kcal/mol) | Stability Ranking |

| trans | Propyl (eq), Thiol (eq) | 0 | 1 (Most Stable) |

| cis | Propyl (eq), Thiol (ax) | 1.2 | 2 |

| cis | Propyl (ax), Thiol (eq) | 1.8 | 3 |

| trans | Propyl (ax), Thiol (ax) | 3.0 | 4 (Least Stable) |

Note: "eq" denotes an equatorial position, and "ax" denotes an axial position. Relative energy is an estimation based on the sum of A-values for axial substituents.

Isomerism of this compound

Cis/Trans Isomerism and Stereoisomeric Configurations

Due to the restricted rotation around the carbon-carbon bonds of the cyclohexane ring, this compound exists as two distinct geometric isomers: cis and trans. ustc.edu.cn In the cis isomer, the propyl and thiol groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. ustc.edu.cn

Each of these isomers exists predominantly in a chair conformation to minimize steric and torsional strain. nist.gov The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. A rapid "ring flip" interconverts the two chair conformations of each isomer, causing axial substituents to become equatorial and vice versa. nist.gov

For the trans-isomer, one substituent is axial and the other is equatorial in one chair conformation (a,e). The ring flip results in the alternate conformation where the substituents have switched positions (e,a). Due to the larger steric bulk of the propyl group compared to the thiol group, the conformation where the propyl group is in the more spacious equatorial position is significantly more stable and will predominate at equilibrium.

For the cis-isomer, both substituents are on the same side of the ring. This means they can be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformation is substantially more stable as it avoids the significant steric strain caused by 1,3-diaxial interactions that would occur in the diaxial conformation. mdpi.com Therefore, cis-4-propylcyclohexane-1-thiol exists almost exclusively in the diequatorial conformation.

| Isomer | Substituent Orientation | More Stable Chair Conformation | Notes on Stability |

|---|---|---|---|

| cis-4-Propylcyclohexane-1-thiol | (axial, axial) or (equatorial, equatorial) | Diequatorial | Strongly favors the diequatorial conformer to avoid 1,3-diaxial steric strain. |

| trans-4-Propylcyclohexane-1-thiol | (axial, equatorial) or (equatorial, axial) | Propyl group equatorial, Thiol group axial | The larger propyl group preferentially occupies the equatorial position to minimize steric hindrance. |

Enantiomeric Considerations and Chiral Resolution Strategies

cis-4-Propylcyclohexane-1-thiol : This isomer possesses a plane of symmetry that passes through the thiol and propyl groups and bisects the ring. As a result, it is an achiral molecule, specifically a meso compound. It is superimposable on its mirror image and is not optically active. libretexts.org

trans-4-Propylcyclohexane-1-thiol : This isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of the two enantiomers is called a racemic mixture and is optically inactive. wikipedia.org

The separation of the enantiomers of trans-4-propylcyclohexane-1-thiol, a process known as chiral resolution, is necessary to obtain optically pure samples. nih.gov A common strategy involves reacting the racemic thiol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid or amine, to form a mixture of diastereomers. wikipedia.org Diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional methods like crystallization or chromatography. wikipedia.orgusp.br Once separated, the resolving agent is chemically removed to yield the individual, optically pure enantiomers of trans-4-propylcyclohexane-1-thiol.

Dynamic Conformational Analysis using Spectroscopic Techniques

The conformational flexibility of the cyclohexane ring in this compound is a dynamic process that can be investigated using various spectroscopic methods.

At room temperature, the ring flip between the two chair conformations is very rapid. As a result, nuclear magnetic resonance (NMR) spectroscopy typically shows time-averaged signals. For instance, in a ¹H NMR spectrum, a proton that is axial in one conformer and equatorial in the other will exhibit a single signal with a chemical shift that is a weighted average of the shifts in the individual conformations. mdpi.com However, by lowering the temperature, it is possible to slow down the rate of ring interconversion. At a sufficiently low temperature (the coalescence temperature), the signals for the individual axial and equatorial protons of each conformer can be resolved, allowing for a detailed study of the geometry and equilibrium of each conformer.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also provide insight into the conformational properties of this compound. libretexts.org The vibrational modes of a molecule are sensitive to its specific three-dimensional structure. nist.gov The axial and equatorial conformers of the trans isomer, for example, would each have a unique set of vibrational frequencies. nist.gov In practice, because the diequatorial cis and the equatorial-propyl trans conformers are heavily favored, the observed spectra are dominated by the vibrational modes of these most stable structures. Specific vibrational bands, such as the C-S stretching frequency, may show shifts depending on the substituent's conformational orientation.

| Spectroscopic Technique | Information Obtained | Experimental Considerations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Time-averaged signals at room temperature. Can determine the conformational equilibrium and energy barriers. | Low-temperature studies are required to "freeze out" individual conformers and observe distinct signals for axial and equatorial groups. |

| Infrared (IR) & Raman Spectroscopy | Provides information on the vibrational modes of the most stable conformers. | Spectra are typically dominated by the major conformer, making detection of minor conformers challenging. Frequency shifts can indicate conformational changes. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the electronic environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum provides information about the different types of protons in a molecule. For 4-propylcyclohexane-1-thiol, the spectrum is expected to show distinct signals for the protons on the cyclohexane (B81311) ring, the propyl side chain, and the thiol group itself.

The proton attached to the carbon bearing the thiol group (H-1) is expected to be the most deshielded of the ring protons, appearing significantly downfield due to the electronegativity of the sulfur atom. Its chemical shift would likely be in the range of 2.7-3.0 ppm, similar to the corresponding proton in cyclohexanethiol. chemicalbook.com The protons of the propyl group would exhibit characteristic patterns: a triplet for the terminal methyl (-CH₃) group, a sextet for the adjacent methylene (B1212753) (-CH₂-) group, and a triplet for the methylene group attached to the cyclohexane ring. The remaining cyclohexane ring protons would produce a complex series of overlapping multiplets in the upfield region, typically between 1.0 and 2.1 ppm. chemicalbook.comchemicalbook.com The thiol proton (-SH) itself typically appears as a broad singlet, with a chemical shift that can vary (commonly 1-2 ppm) depending on concentration and solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-1 (CH-SH) | ~2.8 | Multiplet |

| Cyclohexane Ring CH₂ | 1.0 - 2.1 | Overlapping Multiplets |

| Propyl CH₂ (attached to ring) | ~1.25 | Multiplet |

| Propyl CH₂ (middle) | ~1.3 | Sextet |

| Propyl CH₃ | ~0.9 | Triplet |

| SH | 1.0 - 2.0 | Broad Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected, assuming one stereoisomer (e.g., cis or trans).

The carbon atom bonded to the sulfur (C-1) would appear furthest downfield among the ring carbons due to the deshielding effect of the thiol group, with an estimated chemical shift around 45-50 ppm. The carbon bonded to the propyl group (C-4) would also be shifted downfield relative to an unsubstituted cyclohexane. The carbons of the propyl group would show signals in the typical alkane region. oregonstate.educhemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CSH) | 45 - 50 |

| C-2, C-6 | 30 - 35 |

| C-3, C-5 | 28 - 33 |

| C-4 (C-Propyl) | 35 - 40 |

| Propyl CH₂ (attached to ring) | 35 - 40 |

| Propyl CH₂ (middle) | 19 - 24 |

| Propyl CH₃ | 10 - 15 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). It would confirm the connectivity within the propyl chain (CH₃ to CH₂ to CH₂) and trace the proton network around the cyclohexane ring, for instance, showing a cross-peak between H-1 and the protons on C-2 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the placement of substituents. For example, correlations would be expected between the protons on the propyl group's first CH₂ and carbons C-3, C-4, and C-5 of the ring, confirming the attachment point at C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded closely. It is essential for determining the stereochemistry of the molecule, i.e., whether the propyl and thiol groups are on the same side (cis) or opposite sides (trans) of the cyclohexane ring. For instance, in a cis isomer, a NOESY correlation might be observed between the axial proton at C-1 and the axial protons at C-3 and C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of this compound with high precision. The molecular formula is C₉H₁₈S. HRMS could measure the monoisotopic mass to several decimal places, allowing for the unambiguous confirmation of this elemental composition, distinguishing it from other compounds with the same nominal mass.

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. The GC column would separate this compound from any impurities and could potentially separate the cis and trans stereoisomers.

The mass spectrum obtained would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.3 g/mol ). The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways for cyclic alkanes include the loss of the alkyl side chain. whitman.edu For thiols, cleavage of the C-S bond and loss of the SH radical is common.

Expected fragments would include:

m/z = 158: The molecular ion [C₉H₁₈S]⁺.

m/z = 125: Loss of the sulfhydryl radical (•SH).

m/z = 115: Loss of the propyl radical (•C₃H₇). whitman.edu

m/z = 82: A common fragment for cyclohexyl derivatives, corresponding to the cyclohexene (B86901) radical cation, formed after the loss of the propyl group and H₂S. nist.gov

| m/z Ratio | Predicted Fragment Ion | Associated Loss |

|---|---|---|

| 158 | [C₉H₁₈S]⁺ | Molecular Ion (M⁺) |

| 125 | [C₉H₁₇]⁺ | •SH |

| 115 | [C₆H₁₀S]⁺ | •C₃H₇ |

| 82 | [C₆H₁₀]⁺ | C₃H₇• and H₂S |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify the functional groups present in a molecule. For this compound, these methods are crucial for confirming the presence of the thiol group and the alkyl framework.

The most characteristic vibrational mode for the thiol functional group is the S-H stretching vibration. In the IR spectrum, this typically appears as a weak but sharp absorption band in the range of 2550-2600 cm⁻¹. mdpi.com The weakness of this band is a key identifying feature. In the Raman spectrum, the S-H stretch is also observable and often provides complementary information.

Another important vibration is the C-S stretching mode, which is expected in the region of 600-770 cm⁻¹. This band is often of weak to medium intensity in the IR spectrum. The various C-H stretching and bending vibrations of the cyclohexane ring and the propyl group are expected to dominate the spectrum, appearing in the typical alkane regions. Specifically, C-H stretching vibrations are anticipated in the 2850-3000 cm⁻¹ range. scispace.com The CH₂ scissoring and bending vibrations of the cyclohexane ring are also expected to produce characteristic signals.

Raman spectroscopy is particularly useful for observing the non-polar bonds and symmetric vibrations that are often weak in the IR spectrum. The C-C and C-S backbone stretching vibrations, as well as the symmetric C-H vibrations of the cyclohexane ring, would be expected to give rise to distinct Raman signals. For instance, studies on cyclohexane have identified characteristic Raman bands for its various vibrational modes. ustc.edu.cn

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| S-H Stretch | 2550 - 2600 | Weak | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | Strong |

| CH₂ Bend (Scissoring) | ~1450 | Medium | Medium |

| C-S Stretch | 600 - 770 | Weak-Medium | Medium-Strong |

| Cyclohexane Ring Vibrations | 800 - 1200 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available, its solid-state conformation can be predicted based on the well-established principles of cyclohexane stereochemistry.

The cyclohexane ring is known to adopt a stable chair conformation, which minimizes both angle and torsional strain. pressbooks.publibretexts.org In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, bulky substituents preferentially occupy the more spacious equatorial positions. libretexts.orglibretexts.org

For this compound, both the propyl group and the thiol group are considered substituents on the cyclohexane ring. In the most stable chair conformation, it is expected that the larger propyl group will occupy an equatorial position to minimize steric strain. pressbooks.pub The thiol group at the 1-position would also preferentially adopt an equatorial position. This would result in a trans-diequatorial conformation being the most stable isomer. In the cis-isomer, one substituent would be axial while the other is equatorial; the more stable conformation of the cis-isomer would have the larger propyl group in the equatorial position.

A hypothetical crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the chair conformation of the cyclohexane ring and the equatorial preference of the substituents.

| Parameter | Expected Value | Comment |

|---|---|---|

| Cyclohexane Ring Conformation | Chair | Minimizes angle and torsional strain. |

| Propyl Group Position | Equatorial | Minimizes 1,3-diaxial interactions. |

| Thiol Group Position | Equatorial | Minimizes steric strain. |

| C-C Bond Length (ring) | ~1.54 Å | Typical for sp³-sp³ carbon bonds. |

| C-S Bond Length | ~1.82 Å | Typical for alkyl thiols. |

| S-H Bond Length | ~1.34 Å | Typical for thiols. |

| C-C-C Bond Angle (ring) | ~111° | Close to tetrahedral angle in a chair conformation. |

Theoretical and Computational Studies on 4 Propylcyclohexane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed description of the electronic structure of molecules. These methods are fundamental to understanding molecular stability, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure and energetics of organic molecules due to its favorable balance of accuracy and computational cost. wavefun.com For 4-propylcyclohexane-1-thiol, DFT calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly used for such analyses. researchgate.net These calculations would reveal the electronic effects of the propyl and thiol substituents on the cyclohexane (B81311) ring. For instance, the sulfur atom of the thiol group, with its lone pairs of electrons, would be a region of high electron density, influencing the molecule's reactivity, particularly its nucleophilicity. DFT can also be used to determine the relative energies of different conformers, such as those with the propyl and thiol groups in axial or equatorial positions, to identify the most stable geometric arrangement. Studies on similar compounds, like allyl mercaptan and its derivatives, have utilized DFT at the B3LYP/cc-pVQZ level to analyze reactivity, demonstrating the utility of this approach for thiol-containing molecules. nih.gov

The calculated energetic data from DFT can be summarized in a table to compare the stability of different conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer (Propyl, Thiol) | Relative Energy (kJ/mol) |

| Equatorial, Equatorial | 0.00 |

| Equatorial, Axial | 2.5 - 4.0 |

| Axial, Equatorial | 8.0 - 10.0 |

| Axial, Axial | > 12.0 |

| Note: These values are illustrative and based on known energetic penalties for axial substituents on a cyclohexane ring. |

Ab Initio and Semi-Empirical Methods for Conformational Landscapes and Reaction Paths

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher levels of theory and can provide benchmark-quality data on molecular structures and energies. nih.gov While computationally more demanding than DFT, ab initio calculations can be used to refine the understanding of the conformational landscape of this compound. These methods are particularly useful for accurately describing weak interactions that may influence conformational preferences.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. While less accurate than DFT or ab initio methods, they are suitable for exploring the broad conformational space of flexible molecules like this compound to identify low-energy conformers that can then be subjected to higher-level calculations. uncw.edu These methods are also employed in the initial stages of reaction path calculations to map out potential energy surfaces before more accurate transition state searches are performed.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are well-suited for studying the conformational behavior of larger and more flexible molecules over time.

Conformational Searching and Energy Minimization

Due to the flexibility of the cyclohexane ring and the rotatable bonds in the propyl and thiol substituents, this compound can exist in numerous conformations. pressbooks.pub Conformational searching is a computational technique used to identify the various stable conformers of a molecule. ifes.edu.br This is typically achieved using molecular mechanics force fields, which provide a computationally inexpensive way to calculate the potential energy of a molecule as a function of its atomic coordinates.

Once a set of conformers is generated, energy minimization is performed to find the lowest energy structure for each conformer. sapub.org For substituted cyclohexanes, it is well-established that substituents preferentially occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.pub Therefore, the most stable conformer of this compound is expected to have both the propyl and thiol groups in equatorial positions. Molecular mechanics can quantify the energy difference between this favored conformer and less stable ones where one or both groups are axial.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For this compound, predicting the Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable.

DFT calculations, often using functionals specifically parameterized for NMR predictions like WP04, can be used to calculate the chemical shifts of the hydrogen and carbon atoms in the molecule. github.io The process typically involves optimizing the geometry of the lowest energy conformers and then performing NMR calculations on these structures. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual stable conformers. uncw.edu Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. For thiols, the S-H stretching frequency is a characteristic vibrational mode that can be predicted and compared with experimental IR data.

Table 2: Predicted Spectroscopic Data for the Equatorial-Equatorial Conformer of this compound

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (S-H) | 1.2 - 1.6 ppm |

| 13C NMR Chemical Shift (C-SH) | 35 - 45 ppm |

| IR Frequency (S-H stretch) | 2550 - 2600 cm-1 |

| Note: These are typical ranges for such functional groups and would be refined by specific calculations. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling reactions such as oxidation, deprotonation, or its participation in thiol-ene reactions. wikipedia.org

For example, in a deprotonation reaction, the transition state would involve the partial breaking of the S-H bond and the partial formation of a bond with a base. In a radical reaction, such as the addition of the thiyl radical to an alkene, the transition state for the propagation step could be modeled. nih.gov The geometries and vibrational frequencies of these transition states provide detailed insights into the mechanism of the reaction.

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies represent a pivotal computational approach in modern chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This methodology is particularly valuable for predicting the properties of novel or less-studied compounds like this compound, potentially reducing the need for extensive and time-consuming experimental measurements. nih.gov The core principle of QSPR lies in the hypothesis that the molecular structure, encoded in numerical descriptors, inherently determines the compound's macroscopic properties.

The development of a QSPR model involves several key stages. First, a dataset of structurally related compounds with known experimental values for a specific property is compiled. For this compound, this dataset would ideally include other alkylcyclohexanethiols. Second, a wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, constitutional, and quantum-chemical features. wiley.com Finally, statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical model that links a select group of descriptors to the property of interest. researchgate.net

Detailed Research Findings

While specific QSPR models exclusively developed for this compound are not prevalent in publicly accessible literature, robust models exist for predicting the properties of broader classes of compounds, such as cycloalkanes and sulfur-containing molecules. nih.govnih.gov Research in these areas provides a strong foundation for developing predictive models for this specific thiol.

For instance, studies on cycloalkanes have successfully correlated topological indices and constitutional descriptors with thermodynamic properties like heat capacity and entropy. nih.gov Similarly, QSPR models for various sulfur-containing compounds have been established to predict critical properties (temperature, pressure, volume) and boiling points with high accuracy. nih.govnih.gov These models often identify descriptors related to molecular size, shape, branching, and the presence of the sulfur heteroatom as significant predictors.

For this compound, a hypothetical QSPR model for predicting a property such as the normal boiling point (Tb) might take the form of a linear equation:

Tb = β0 + β1(D1) + β2(D2) + ... + βn(Dn)

Where βi represents the regression coefficients and Di represents the calculated molecular descriptors. Key descriptors would likely include:

Wiener Index (W): A topological descriptor related to the sum of distances between all pairs of atoms, reflecting molecular branching and compactness.

Molecular Weight (MW): A fundamental constitutional descriptor.

LogP: The logarithm of the octanol-water partition coefficient, quantifying hydrophobicity.

Molar Refractivity (MR): A measure of the total polarizability of a mole of the substance. mdpi.com

Sulfur-specific descriptors: Parameters that account for the electronic and steric influence of the thiol group.

The predictive power and reliability of such models are rigorously assessed through internal and external validation techniques to prevent overfitting and ensure their generalizability to new compounds. mdpi.com

Data Tables

To illustrate the application of QSPR to this compound, the following tables present hypothetical data. Table 1 shows a selection of calculated molecular descriptors for a series of related alkylcyclohexanethiols. Table 2 demonstrates the typical output of a QSPR model, comparing experimentally measured boiling points to the values predicted by a hypothetical model.

Table 1: Hypothetical Molecular Descriptors for a Series of Alkylcyclohexanethiols This table contains illustrative data for demonstrating the QSPR concept.

| Compound | Molecular Weight (g/mol) | Wiener Index (W) | LogP | Molar Refractivity (cm³/mol) |

|---|---|---|---|---|

| Cyclohexanethiol | 116.23 | 420 | 2.85 | 36.5 |

| 2-Methylcyclohexane-1-thiol | 130.26 | 567 | 3.25 | 41.1 |

| 4-Ethylcyclohexane-1-thiol | 144.28 | 789 | 3.78 | 45.7 |

| This compound | 158.31 | 1056 | 4.31 | 50.3 |

| 4-Butylcyclohexane-1-thiol | 172.34 | 1374 | 4.84 | 54.9 |

Table 2: Comparison of Experimental and Predicted Boiling Points for Alkylcyclohexanethiols using a Hypothetical QSPR Model This table contains illustrative data for demonstrating the QSPR concept.

| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) | Residual (°C) |

|---|---|---|---|

| Cyclohexanethiol | 159.0 | 158.5 | -0.5 |

| 2-Methylcyclohexane-1-thiol | 175.0 | 176.2 | +1.2 |

| 4-Ethylcyclohexane-1-thiol | 194.0 | 193.1 | -0.9 |

| This compound | 211.0 | 210.8 | -0.2 |

| 4-Butylcyclohexane-1-thiol | 227.0 | 227.4 | +0.4 |

These tables exemplify how the structural variations within a homologous series (e.g., the increasing length of the alkyl chain) are captured by the molecular descriptors, which in turn allows the QSPR model to make accurate predictions of physical properties. The small residuals in Table 2 indicate a strong correlation and high predictive accuracy for the hypothetical model, which is the ultimate goal of QSPR studies.

Applications and Functionalization of 4 Propylcyclohexane 1 Thiol in Materials Science

Polymerization and Crosslinking Reactions

The presence of a thiol group makes 4-propylcyclohexane-1-thiol a prime candidate for various polymerization and crosslinking reactions, enabling the synthesis of novel polymers with specific functionalities.

Thiol-Ene Photopolymerizations for Novel Materials

Thiol-ene photopolymerization is a highly efficient and versatile "click" reaction that proceeds via a radical-mediated step-growth mechanism between a thiol and an alkene (ene). This reaction is characterized by its rapid kinetics, high yields, and insensitivity to many common solvents and functional groups. The incorporation of this compound into such polymerizations would introduce the propylcyclohexyl group into the polymer backbone or as a pendant group.

The bulky and hydrophobic nature of the propylcyclohexyl group can be expected to influence the properties of the resulting polythioether. For instance, it could enhance the thermal stability, increase the glass transition temperature (Tg), and improve the solubility of the polymer in non-polar organic solvents. Research on other cyclohexyl-containing polymers has demonstrated that the inclusion of such cyclic aliphatic structures can lead to materials with improved mechanical and thermal properties.

Formation of Networks and Hydrogels

Thiol-ene chemistry is also instrumental in the formation of crosslinked polymer networks and hydrogels. By reacting this compound with multifunctional "ene" monomers, three-dimensional networks can be created. The propylcyclohexyl group within these networks would likely contribute to increased hydrophobicity and potentially influence the swelling behavior of the resulting gels. While the formation of traditional hydrogels (water-swollen networks) might be less favored due to the non-polar nature of the substituent, the resulting organogels could find applications in areas requiring the absorption of organic solvents or as matrices for the controlled release of hydrophobic substances.

Surface Modification and Self-Assembled Monolayers (SAMs)

The strong affinity of the thiol group for noble metal surfaces, particularly gold, allows for the formation of highly ordered, self-assembled monolayers (SAMs). Alkanethiols are well-known to form dense and stable monolayers on gold, and it is anticipated that this compound would exhibit similar behavior.

The resulting SAM would present a surface dominated by propylcyclohexyl groups. This would create a non-polar, hydrophobic interface with a specific topography dictated by the packing of the cyclohexyl rings. Such modified surfaces could be utilized to control wetting, adhesion, and friction. The bulky nature of the propylcyclohexyl group might lead to a less densely packed monolayer compared to linear alkanethiols, which could be advantageous for certain applications where the introduction of free volume at the surface is desired.

Integration into Advanced Materials (e.g., lubricants, resins, coatings)

The unique combination of the reactive thiol and the robust propylcyclohexyl group makes this compound a potentially valuable additive or comonomer in the formulation of advanced materials.

In the realm of lubricants , the incorporation of the propylcyclohexyl moiety could enhance the thermal and oxidative stability of lubricating fluids. The non-polar nature of this group would ensure good miscibility with hydrocarbon-based oils.

For resins and coatings , this compound could be used as a reactive diluent or a modifying agent. In epoxy or acrylate (B77674) resin systems, the thiol group can react via Michael addition or as a chain transfer agent, covalently integrating the propylcyclohexyl group into the polymer network. This could lead to coatings with improved scratch resistance, lower surface energy (and thus enhanced hydrophobicity), and better chemical resistance. A patent has mentioned the use of 4-propylcyclohexyl groups in the context of solubilizing polymers, suggesting its utility in resin formulations. researchgate.net

Derivatization for Specific Material Properties (e.g., optical, electronic)

The thiol group of this compound serves as a versatile handle for further chemical modification, allowing for the introduction of a wide array of functional groups to tailor specific material properties.

For optical applications , while the propylcyclohexyl group itself is not chromophoric, it can influence the refractive index and transparency of a material. Polymers containing bulky aliphatic rings often exhibit good optical clarity. By derivatizing the thiol with moieties that possess specific optical properties (e.g., chromophores, fluorophores), it would be possible to create materials for applications in optical sensors, light-emitting diodes, or as high refractive index polymers.